molecular formula C11H14ClNO B8682913 2-(4-Chloro-phenyl)-4,4-dimethyl-oxazolidine

2-(4-Chloro-phenyl)-4,4-dimethyl-oxazolidine

Cat. No.: B8682913
M. Wt: 211.69 g/mol
InChI Key: YFYBBQKIGQIVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-4,4-dimethyl-oxazolidine is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,4-dimethyl-1,3-oxazolidine

InChI

InChI=1S/C11H14ClNO/c1-11(2)7-14-10(13-11)8-3-5-9(12)6-4-8/h3-6,10,13H,7H2,1-2H3

InChI Key

YFYBBQKIGQIVES-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-amino-2-methyl-propan-1-ol (59 g, 0.66 mol) in dichloromethane (120 mL) at 0° C. was added dropwise a solution of 4-chloro-benzoyl chloride (53 g, 0.3 mol) in dichloromethane (75 mL). The resulting mixture was stirred at r.t. for 2.5 h, then filtered and the filtrate was concentrated. Then SOCl2 (120 g, 1 mol) was added dropwise. The mixture was stirred at room temperature for overnight, then diluted with ethyl ether (150 mL). The resulting mixture was cooled in an ice bath, neutralized with aqueous NaOH (20%). The organic layer was separated, and aqueous layer was extracted with ethyl ether for 3 times. The organic lays were combined and washed with water twice, dried over anhydrous Na2SO4 and concentrated. The residue was distilled in vacuo to give the title product (25 g) as oil.
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

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